Chromium(III) oxide

Description

Structure

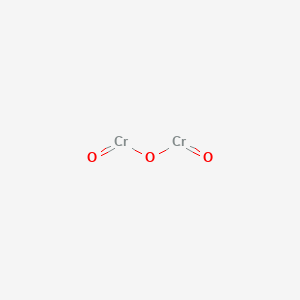

2D Structure

Properties

IUPAC Name |

oxo(oxochromiooxy)chromium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Cr.3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDOXWKRWXJOMAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[Cr]O[Cr]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cr2O3 | |

| Record name | CHROMIUM(III) OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1531 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | chromium(III) oxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Chromium(III)_oxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4043721 | |

| Record name | Chromium(III) oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4043721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.990 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Other Solid; Dry Powder, Pellets or Large Crystals; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Other Solid, Green, hygroscopic solid; [CHEMINFO] Insoluble in water; [ACGIH], LIGHT-TO-DARK-GREEN POWDER. | |

| Record name | Chromium oxide (Cr2O3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chromium(III) oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2505 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CHROMIUM(III) OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1531 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

4000 °C | |

| Record name | Chromium (III) oxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1619 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHROMIUM(III) OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1531 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

In water, 3.13 ug/L at 20 °C, pH 6; 2.96 ug/L at 20 °C, pH 8, Practically insoluble in water, Practically insoluble in alcohol, acetone; slightly soluble in acids, alkalies, Insoluble in acids, and alkalies, Solubility in water: none | |

| Record name | Chromium (III) oxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1619 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHROMIUM(III) OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1531 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

5.22 at 25 °C, 5.22 g/cm³ | |

| Record name | Chromium (III) oxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1619 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHROMIUM(III) OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1531 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Light to dark green, fine, hexagonal crystals, Green powder, Bright-green, extremely hard crystals | |

CAS No. |

1308-38-9, 196696-68-1 | |

| Record name | Dichromium trioxide [BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001308389 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chromium oxide (Cr2O3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chromium(III) oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4043721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chromium (III) oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.783 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Chromium oxide (Cr2O3) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Chromium (III) oxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1619 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHROMIUM(III) OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1531 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

2435 °C | |

| Record name | Chromium (III) oxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1619 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHROMIUM(III) OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1531 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Advanced Synthesis Methodologies for Chromium Iii Oxide

Control over Nanostructure and Morphology

The functionality and application of chromium(III) oxide (Cr₂O₃) are intrinsically linked to its structure and morphology at the nanoscale. Advanced synthesis techniques have enabled precise control over these features, leading to the development of materials with tailored properties.

Directed Synthesis of Nanoparticles (e.g., spherical, hexagonal, oval-shaped)

The ability to control the shape and size of Cr₂O₃ nanoparticles is critical for their application in various fields. Several methods have been developed to direct the synthesis towards specific morphologies, including spherical, hexagonal, and oval shapes.

A variety of synthesis techniques have been explored to produce nanoparticles with controlled morphologies. researchgate.net For instance, spherical Cr₂O₃ nanoparticles with diameters ranging from 50-100 nm have been synthesized via a microwave refluxing method using potassium chromate (B82759) and glucose. researchgate.net Another approach involves a microwave-assisted solution synthesis using chromium(III) acetylacetonate (B107027) and ethylene (B1197577) glycol, which yields nearly crystalline spherical nanoparticles with an average size of approximately 37 nm after annealing. researchgate.net Green synthesis routes, which are environmentally benign, have also been successful. The use of Abutilon indicum leaf extract as a reducing and capping agent has produced spherical Cr₂O₃ nanoparticles with sizes between 35 and 60 nm. mdpi.com Similarly, transmission electron microscopy has revealed oval-shaped Cr₂O₃ nanoparticles with an average size of 48 nm synthesized using a chromium(III) complex and cinnamon bark extract in a microwave-assisted green synthesis approach. rasayanjournal.co.inresearchgate.net

The precipitation method offers another versatile route. By controlling parameters such as pH and the precipitating agent, different morphologies can be achieved. For example, using ammonia (B1221849) as a precipitating agent can yield hexagonal Cr₂O₃ nanoparticles. scispace.comorientjchem.orgresearchgate.net The calcination temperature of the precursor, such as chromium hydroxide (B78521), also plays a crucial role in determining the final particle size and shape. researchgate.net Sintering at different temperatures can transform spherical nanoparticles into pentagonal and hexagonal shapes. bohrium.com Biological methods using fungal extracts like Aspergillus niger have been shown to produce hexagonal Cr₂O₃ nanoparticles with a size of around 36 nm. pisrt.orgpisrt.org

Below is a table summarizing various methods for the directed synthesis of Cr₂O₃ nanoparticles:

| Synthesis Method | Precursor(s) | Key Parameters/Reagents | Resulting Morphology | Average Particle Size | Reference(s) |

| Microwave Refluxing | Potassium chromate, Glucose | No surfactant/template | Spherical | 50-100 nm | researchgate.net |

| Microwave-Assisted Solution | Chromium(III) acetylacetonate, Ethylene glycol | Annealing at >300 °C | Spherical | ~37 nm | researchgate.net |

| Green Synthesis | Chromium(III) sulfate (B86663), Abutilon indicum extract | Stirring at 35 °C | Spherical | 35-60 nm | mdpi.com |

| Microwave-Assisted Green | Chromium(III) complex, Cinnamon bark extract | Microwave irradiation (800W) | Oval-shaped | 48 nm | rasayanjournal.co.inresearchgate.net |

| Precipitation | Chromium(III) sulfate, Ammonia | pH 10, Calcination at 600 °C | Hexagonal | 20-70 nm | scispace.comorientjchem.orgresearchgate.net |

| Biological Synthesis | Chromium(III) sulfate, Aspergillus niger extract | Calcination at 550 °C | Hexagonal | 36 nm | pisrt.orgpisrt.org |

| Microwave-Assisted Sol-Gel | Chromium(III) nitrate (B79036), Triethanolamine | Microwave irradiation | Spherical | Not specified | scispace.com |

Fabrication of Thin Films and Coatings

This compound thin films are of significant interest for applications requiring hard, protective, and corrosion-resistant coatings. nih.gov Various physical and chemical deposition techniques have been developed to fabricate these films with controlled thickness and properties.

Atomic Layer Deposition (ALD) is a method used to grow thin films with high precision. Cr₂O₃ thin films with thicknesses from 28 to 400 nm have been deposited using ALD at temperatures between 330 and 465 °C. nih.gov The resulting films can range from amorphous to crystalline α-Cr₂O₃ (eskolaite), with hardness values varying from 12 to 22 GPa. nih.gov

Sputtering techniques are also widely employed. RF magnetron sputtering from a pure chromium oxide target can produce amorphous Cr₂O₃ thin films. nist.gov Reactive magnetron sputtering has been used to create films with hardness values between 11 and 21 GPa, where the hardness increases with crystallinity. nih.gov

Pulsed Laser Deposition (PLD) offers another route for fabricating Cr₂O₃ films. Reactive PLD, where a chromium target is ablated in an oxygen atmosphere, allows for control over the film's stoichiometry and crystallinity by adjusting the oxygen pressure. inoe.ro This technique has been used to deposit nanometric films for sensor applications. inoe.ro Laser-induced oxidation of vacuum-deposited chromium thin films using nanosecond and femtosecond lasers provides a method for spatially selective oxidation, which is beneficial for creating integrated devices. arxiv.org

Chemical methods, such as Chemical Vapor Deposition (CVD) and Chemical Bath Deposition (CBD), are also utilized. CVD using chromium(III) iodide at 500 °C has resulted in the formation of Cr₂O₃ flakes. nih.gov The CBD technique has been used to synthesize Cr₅O₁₂ and Cr₈O₂₁ nanocrystals within a polymer matrix, with the final phase dependent on the precursor concentration. chalcogen.ro

The table below provides an overview of different fabrication methods for Cr₂O₃ thin films:

| Fabrication Method | Precursor/Target | Key Parameters | Film Properties | Reference(s) |

| Atomic Layer Deposition (ALD) | Not specified | Deposition temperature: 330-465 °C | Thickness: 28-400 nm; Hardness: 12-22 GPa | nih.gov |

| RF Magnetron Sputtering | Chromium oxide (Cr₂O₃) target | Argon as working gas | Amorphous films | nist.gov |

| Reactive Pulsed Laser Deposition | Chromium (Cr) target | Oxygen atmosphere (0.05-5.0 Pa) | Controlled thickness and stoichiometry | inoe.ro |

| Laser-Induced Oxidation | Chromium thin film | Nanosecond or femtosecond laser irradiation | Spatially selective oxidation | arxiv.org |

| Chemical Bath Deposition (CBD) | Not specified | Varying precursor concentration in a polymer matrix | Nanocrystals of Cr₅O₁₂ or Cr₈O₂₁ | chalcogen.ro |

Formation of Nanorods and Other Anisotropic Nanostructures

The synthesis of anisotropic nanostructures, such as nanorods, is a key area of research due to their unique properties arising from their high aspect ratios. These structures are particularly interesting for applications in catalysis and electronics.

A successful green synthesis of Cr₂O₃ nanorods has been reported using Illicium verum (star anise) fruit extract. researchgate.net In this method, the extract acts as a bio-reducing, capping, and stabilizing agent. The resulting nanorods are well-dispersed with an average length of approximately 15 to 20 nm. researchgate.net This bio-fabrication approach represents a simple, cost-effective, and environmentally friendly route to producing anisotropic Cr₂O₃ nanostructures. researchgate.net

Atomistic simulations have provided insights into the anisotropic diffusion of ions in α-Cr₂O₃, which can influence the growth of textured materials. mit.edu It has been shown that both oxygen and chromium ions exhibit higher in-plane diffusivities at temperatures below 1500 K, which could be leveraged to grow α-Cr₂O₃ with the c-axis perpendicular to the surface, potentially enhancing corrosion resistance. mit.edu The development of methods to induce such textured growth is an area of ongoing research. mit.edu The synthesis of other anisotropic nanoparticles and their controlled orientation on substrates has been achieved for various metal oxides, suggesting potential pathways for Cr₂O₃ as well. academie-sciences.fr

Development of Multiscale Architectures

Moving beyond individual nanoparticles, the assembly of these building blocks into larger, hierarchical structures is a significant challenge in materials science. The development of multiscale architectures allows for the combination of nanoscale properties with macroscale handleability.

A notable example is the synthesis of a centimetric-sized this compound object using a carbon template replication technique. mdpi.com This process involves coating carbon fibers with a chromium salt dissolved in ethylene glycol, followed by heat treatment to convert the precursor to Cr₂O₃ and remove the carbon template. mdpi.com The resulting material exhibits a multiscale architecture, where nanosized nodules assemble to form micron-sized hollow tubes, which in turn assemble into a centimetric structure. mdpi.com These hollow ceramic fibers have an inner average diameter of around 6 µm and a wall thickness of approximately 0.1–0.2 µm. mdpi.com Such tailored architectures, which are easier to handle than nanoscale materials, have potential applications in fields like pyrotechnics and catalysis. mdpi.com

Advanced Characterization of Chromium Iii Oxide Materials

Spectroscopic Analysis Techniques

Spectroscopic techniques are pivotal in elucidating the intrinsic properties of Cr₂O₃ at the atomic and molecular levels.

X-ray diffraction (XRD) is a fundamental technique for confirming the crystalline structure and determining the crystallite size of Cr₂O₃. The analysis of diffraction patterns reveals the phase purity and structural parameters of the material.

Crystalline Structure : Cr₂O₃ typically exhibits a rhombohedral crystal structure, belonging to the space group R-3c, which is isostructural with corundum (α-Al₂O₃) and known as eskolaite in its mineral form. scispace.comicrc.ac.ir XRD patterns of Cr₂O₃ nanoparticles show characteristic diffraction peaks corresponding to specific crystallographic planes. For instance, intense peaks are commonly observed at 2θ values of approximately 24.5°, 33.6°, 36.3°, 41.5°, 50.3°, 54.9°, and 63.5°, which can be indexed to the (012), (104), (110), (113), (024), (116), and (214) planes, respectively. icrc.ac.irjespublication.comaip.org The positions and relative intensities of these peaks are matched with standard JCPDS (Joint Committee on Powder Diffraction Standards) files, such as JCPDS card no. 38-1479 or 74-0326, to confirm the pure eskolaite phase. jespublication.com

Crystallite Size Determination : The average crystallite size of Cr₂O₃ nanoparticles can be estimated from the broadening of the XRD peaks using the Debye-Scherrer equation. scispace.comaip.org This formula relates the crystallite size to the X-ray wavelength, the Bragg angle, and the full width at half maximum (FWHM) of the diffraction peak. uobaghdad.edu.iq For example, studies have reported average crystallite sizes for Cr₂O₃ nanoparticles ranging from 13.5 nm to over 60 nm, depending on the synthesis method and annealing temperatures. aip.orgaip.org The Williamson-Hall method can also be employed to separate the contributions of crystallite size and lattice strain to the peak broadening. scispace.com

| 2θ (degrees) | (hkl) Plane | Reference |

|---|---|---|

| 24.53 - 24.57 | (012) | jespublication.comaip.org |

| 33.62 - 33.67 | (104) | jespublication.comaip.org |

| 36.29 - 36.30 | (110) | jespublication.comaip.org |

| 41.54 - 41.56 | (113) | jespublication.comaip.org |

| 50.28 - 50.29 | (024) | jespublication.comaip.org |

| 54.89 - 54.90 | (116) | jespublication.comaip.org |

| 63.49 - 63.57 | (214) | jespublication.comaip.org |

Fourier Transform Infrared (FTIR) spectroscopy is employed to identify the vibrational modes of chemical bonds and functional groups within Cr₂O₃. The infrared spectrum of Cr₂O₃ is characterized by absorption bands that correspond to the stretching and bending vibrations of the Cr-O bonds.

Vibrational Modes : For crystalline Cr₂O₃, characteristic absorption bands are typically observed in the fingerprint region below 1000 cm⁻¹. jespublication.com The primary bands are associated with the Cr-O stretching modes. Research has consistently identified strong absorption peaks around 530-566 cm⁻¹ and 610-630 cm⁻¹. jespublication.comaip.org These bands are indicative of the crystalline structure of Cr₂O₃. Additional weaker bands can also be observed at lower wavenumbers, such as around 413-443 cm⁻¹, which are also attributed to Cr-O vibrations. jespublication.comaip.org The presence of these sharp peaks confirms the formation of crystalline Cr₂O₃. jespublication.com In some cases, a broad band around 3400 cm⁻¹ and a weaker band near 1630 cm⁻¹ may be present, which are assigned to the O-H stretching and bending vibrations of adsorbed water molecules on the surface of the nanoparticles, respectively.

| Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|

| ~3400 | O-H stretching (adsorbed water) | |

| ~1630 | O-H bending (adsorbed water) | |

| 610 - 630 | Cr-O stretching mode | jespublication.comaip.org |

| 530 - 566 | Cr-O stretching mode | jespublication.comaip.org |

| 413 - 443 | Cr-O vibrational mode | jespublication.comaip.org |

Raman spectroscopy is a powerful non-destructive technique for probing the lattice vibrations (phonons) in Cr₂O₃ and identifying its phase. Crystalline Cr₂O₃ has a rhombohedral structure and is Raman active, exhibiting several characteristic peaks.

Lattice Vibrations and Phase Identification : The Raman spectrum of bulk and nanocrystalline Cr₂O₃ is well-defined. The most intense and characteristic Raman peak for the eskolaite phase appears at approximately 551 cm⁻¹. mdpi.com Other prominent Raman active modes are observed at around 303, 350, 530, and 610 cm⁻¹. mdpi.comresearchgate.net These peaks are assigned to specific symmetry modes of the crystal lattice; for example, the bands at 303 and 551 cm⁻¹ are attributed to A₁g symmetry modes, while those at 351, 530, and 609 cm⁻¹ are indexed to E₉ symmetry modes. mdpi.com The presence and sharpness of these peaks are indicative of a well-crystallized Cr₂O₃ material. The technique is also sensitive to phase transitions under high pressure, where shifts and splittings of these Raman modes can be observed. princeton.eduresearchgate.net

| Raman Shift (cm⁻¹) | Symmetry Mode | Reference |

|---|---|---|

| ~303 | A₁g | mdpi.com |

| ~350 | E₉ | mdpi.com |

| ~530 | E₉ | mdpi.com |

| ~551 | A₁g (most intense) | mdpi.com |

| ~610 | E₉ | mdpi.com |

UV-Visible (UV-Vis) spectroscopy is utilized to investigate the electronic transitions and optical properties of Cr₂O₃, such as its band gap energy. The absorption of UV or visible light by the material promotes electrons from the valence band to the conduction band.

Electronic Transitions and Optical Properties : The UV-Vis absorption spectrum of Cr₂O₃ nanoparticles typically shows strong absorption in the UV region. Characteristic absorption peaks are observed which correspond to the d-d electronic transitions of the Cr³⁺ ion in an octahedral symmetry. Commonly reported absorption bands are found around 360 nm and in the region of 460-600 nm. aip.orgresearchgate.net The absorption peak around 360 nm is often used to estimate the optical band gap of the material. aip.org The band gap energy (Eg) can be determined from the absorption data using a Tauc plot, where (αhν)² is plotted against the photon energy (hν). Extrapolating the linear portion of the plot to the energy axis gives the value of the direct band gap. For Cr₂O₃ nanoparticles, the reported band gap values typically range from 3.4 eV to 3.87 eV, confirming its semiconducting nature. jespublication.comaip.org

| Absorption Peak Wavelength (nm) | Electronic Transition | Calculated Band Gap (eV) | Reference |

|---|---|---|---|

| ~360 | d-d transition of Cr³⁺ | 3.44 - 3.87 | jespublication.comaip.org |

| 420 - 460 | ⁴A₂g(F) → ⁴T₁g(F) | - | researchgate.net |

| ~600 | ⁴A₂g(F) → ⁴T₂g(F) | - | researchgate.net |

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.

Surface Elemental Composition and Chemical States : XPS analysis of Cr₂O₃ provides detailed information about the oxidation states of chromium and oxygen on the material's surface. The Cr 2p spectrum is of particular interest. The Cr 2p₃/₂ peak for Cr₂O₃ typically exhibits multiplet splitting, a characteristic feature of Cr(III) compounds. surfacesciencewestern.comxpsfitting.com This complex peak shape can be deconvoluted into multiple components. The binding energies associated with the Cr 2p₃/₂ level in Cr₂O₃ are generally found in the range of 576-577 eV. researchgate.net The O 1s spectrum can also be analyzed to distinguish between oxygen in the oxide lattice (Cr-O bonds) and other oxygen species like hydroxides (Cr-OH) or adsorbed water on the surface. researchgate.net This ability to differentiate between chemical states makes XPS invaluable for assessing the purity and surface chemistry of Cr₂O₃ materials. surfacesciencewestern.com

| Core Level | Binding Energy (eV) Range | Species | Key Feature | Reference |

|---|---|---|---|---|

| Cr 2p₃/₂ | 576 - 577 | Cr³⁺ in Cr₂O₃ | Multiplet splitting | researchgate.net |

| O 1s | ~530 | O²⁻ in Cr₂O₃ lattice | - | researchgate.net |

Energy Dispersive X-ray Spectroscopy (EDX or EDS) is an analytical technique used for the elemental analysis of a sample. It is often coupled with scanning electron microscopy (SEM).

Elemental Composition : EDX analysis confirms the presence of the constituent elements in Chromium(III) oxide. wikipedia.org An EDX spectrum of a pure Cr₂O₃ sample will show distinct peaks corresponding to Chromium (Cr) and Oxygen (O). frontiersin.orgresearchgate.net The absence of peaks from other elements indicates the high purity of the synthesized material. The quantitative analysis from EDX can also provide the atomic and weight percentages of Cr and O, which can be compared to the stoichiometric ratio in Cr₂O₃. For instance, EDX spectra of Cr₂O₃ nanoparticles have confirmed the presence of only chromium and oxygen, validating the successful synthesis of the compound. frontiersin.org

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States

Microscopic and Morphological Characterization

The morphology, size, and structure of this compound materials at the micro and nanoscale are critical to their properties and applications. Advanced microscopy techniques are indispensable for this level of characterization.

Scanning Electron Microscopy (SEM) for Surface Morphology and Nanostructure

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of this compound (Cr₂O₃). It provides detailed, three-dimensional-like images by scanning the surface with a focused beam of electrons. The signals derived from electron-sample interactions reveal information about the sample's surface texture, shape, and the arrangement of particles.

Research findings from various synthesis methods demonstrate a range of morphologies for Cr₂O₃ nanostructures. For instance, Cr₂O₃ synthesized via a bio-mediated process using Vernonia amygdalina leaf extract resulted in the formation of granular nanostructures. researchgate.netnanobioletters.com In another study, Cr₂O₃ nanoparticles prepared by a sol-gel method showed high homogeneity in the sample. veteringroup.us The synthesis of Cr₂O₃ nanostructures through spray pyrolysis has also been shown to produce a large quantity of nanoparticles. uobaghdad.edu.iquobaghdad.edu.iq

The conditions during synthesis, such as the power of microwave irradiation, can significantly influence the resulting morphology. Studies have shown that varying the microwave power during synthesis can alter the nanostructure of Cr₂O₃. researchgate.net SEM analysis is crucial for confirming the successful synthesis of these varied morphological features and for assessing the purity and uniformity of the material's surface. scispace.comorientjchem.org

Table 1: Selected SEM Findings for this compound Morphology

| Synthesis Method | Observed Morphology | Average Crystal/Particle Size | Reference |

| Spray Pyrolysis | Nanostructures/Nanoparticles | 46.3-55.6 nm | uobaghdad.edu.iquobaghdad.edu.iq |

| Bio-mediated (Vernonia amygdalina) | Granules | 23.4 nm | researchgate.netnanobioletters.com |

| Sol-Gel | Homogeneous Nanoparticles | 22.50 ± 1.76 nm | veteringroup.us |

| Precipitation | White colored nanoparticles | ~45 nm | scispace.comorientjchem.org |

Transmission Electron Microscopy (TEM) for Nanoparticle Morphology and Size Distribution

Transmission Electron Microscopy (TEM) offers higher resolution than SEM, allowing for the detailed characterization of individual nanoparticles, including their morphology, size, and crystal structure. In TEM, a beam of electrons is transmitted through an ultra-thin specimen, interacting with the specimen as it passes through.

TEM studies have been instrumental in understanding the size and shape distribution of Cr₂O₃ nanoparticles. For example, Cr₂O₃ nanoparticles synthesized by a precipitation method were found to have a hexagonal structure with particle sizes ranging from 20 nm to 70 nm. scispace.comorientjchem.org The average particle size can be controlled by the synthesis parameters. In one study, Cr₂O₃ nanoparticles prepared by calcination of a Cr(OH)₃ precursor had average particle sizes ranging from 20 to 200 nm. researchgate.net

The morphology of the nanoparticles is also clearly visualized using TEM. Nanoparticles synthesized via thermal decomposition have been observed to have nearly rectangular nanostructures with a size range of 10-100 nm. It was noted that increasing the synthesis temperature to 600 °C resulted in more uniform size and shape. Similarly, microwave-assisted synthesis has produced quasi-rectangular Cr₂O₃ nanoparticles with a highly homogeneous morphology and an average size of about 20-25 nm. TEM analysis of particles formed by the photoreduction of Cr(VI) showed relatively uniform, approximately spherical particles with jagged edges, ranging in size from 9 to 30 nm. researchgate.net

Table 2: TEM Analysis of this compound Nanoparticles

| Synthesis Method | Nanoparticle Morphology | Size Distribution/Average Size | Reference |

| Thermal Decomposition | Nearly rectangular, some agglomeration | 10 - 100 nm | |

| Precipitation | Hexagonal structure | 20 - 70 nm (average 45 nm) | scispace.comorientjchem.org |

| Microwave-assisted | Homogeneous, quasi-rectangular | ~20 - 25 nm | |

| Sol-Gel | Well-dispersed | 22.50 ± 1.76 nm | veteringroup.us |

| Calcination of Precursor | Spherical | 20 - 200 nm | researchgate.net |

| Photoreduction of Cr(VI) | Approximately spherical, jagged edges | 9 - 30 nm | researchgate.net |

Thermal Analysis

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the thermal stability and phase transitions of this compound.

TGA measures the change in mass of a sample as a function of temperature, providing information about decomposition, oxidation, and other chemical reactions. Studies have shown that Cr₂O₃ is a very thermally stable compound. orientjchem.org When heated in an inert nitrogen atmosphere up to 1300 °C, Cr₂O₃ does not decompose, although evaporation is observed at higher temperatures. bohrium.com This high stability is a key property for its use in high-temperature applications like refractories. nanobioletters.com

However, the thermal behavior of Cr₂O₃ can be influenced by the presence of other substances. In the presence of sodium chlorate, Cr₂O₃ begins to decompose around 180 °C, a temperature much lower than the decomposition temperature of pure sodium chlorate, leading to the oxidation of Cr(III) to Cr(VI) in the form of sodium dichromate. akjournals.com Similarly, when heated in air with carbonates such as sodium carbonate or potassium carbonate, non-toxic Cr₂O₃ can be oxidized to toxic Cr(VI) compounds at temperatures around 1000 °C. optica.org The reaction with sodium carbonate and silica (B1680970) to form sodium chromate (B82759) is complex, with reactions initiating around 300 °C. akjournals.com Above 900 °C, this reaction can be reversed. akjournals.com

Differential thermal analysis (DTA) of the hydrothermal system of this compound-water showed that a definite compound, CrOOH, decomposes sharply and endothermically at about 430 °C, with rhombohedral Cr₂O₃ being the stable phase above 450 °C. acs.org

Table 3: Summary of Thermal Analysis Findings for this compound

| Analytical Method | Conditions | Key Findings | Reference |

| TGA | Up to 1000 °C | Thermally stable | orientjchem.org |

| TGA/DSC | Up to 1600 °C in N₂ atmosphere | Stable up to 1300 °C; evaporation at higher temperatures. | bohrium.com |

| DTA/TG | Mixture with Na₂CO₃ and SiO₂ in air | Reaction begins at 280-300 °C to form sodium chromate; reaction reverses above 900 °C. | akjournals.com |

| Far-IR Spectroscopy/Thermal Treatment | Mixture with carbonates at 1000 °C | Oxidation to Cr(VI) compounds with K₂CO₃ and Na₂CO₃. | optica.org |

| TGA/DTA | Mixture with NaClO₃ in air | Decomposition and oxidation of Cr₂O₃ starts around 180 °C. | akjournals.com |

| DTA | Hydrothermal (Cr₂O₃-H₂O system) | CrOOH phase decomposes at ~430 °C; Cr₂O₃ stable above 450 °C. | acs.org |

Magnetic Properties Investigations

Bulk this compound is known to be an antiferromagnetic material with a Néel temperature (Tₙ) of approximately 307 K (34 °C). wikipedia.org Below this temperature, the magnetic moments of the Cr³⁺ ions align in an antiparallel fashion. However, when Cr₂O₃ is produced in the form of nanoparticles, its magnetic properties can be significantly different from the bulk material.

The deviation from bulk antiferromagnetism in nanoparticles is primarily attributed to the increased surface-to-volume ratio. The uncompensated spins at the surface of the nanoparticles can give rise to a net magnetic moment. researchgate.net This can lead to phenomena such as weak ferromagnetism and paramagnetism.

Vibrating Sample Magnetometer (VSM) studies have confirmed these unique magnetic behaviors in Cr₂O₃ nanoparticles. For instance, nanoparticles synthesized by thermal decomposition at 500 °C exhibited nearly linear magnetization versus applied field (M-H) curves, which is indicative of paramagnetic behavior. In contrast, nanoparticles prepared at 600 °C showed a non-linear M-H curve, suggesting weak ferromagnetic behavior, which was attributed to the different sizes and shapes of the nanoparticles. Nanoparticles prepared by a microwave-assisted method also displayed weak ferromagnetic properties.

The magnetic behavior is also size-dependent. As the particle size decreases into the nanoscale, the contribution from uncompensated surface spins and superparamagnetic behavior can become dominant. researchgate.net For Cr₂O₃ nanocrystals prepared by annealing chromium nanoparticles, an antiferromagnetic to weak-ferromagnetic transition was observed below about 140 K, which was attributed to spin canting at disordered surfaces. researchgate.net

Table 4: Magnetic Properties of this compound Nanoparticles

| Synthesis/Preparation Method | Particle Size | Magnetic Behavior Observed | Key Findings | Reference |

| Thermal Decomposition (500 °C) | < 100 nm | Paramagnetic | Nearly linear M-H curve, no magnetic saturation. | |

| Thermal Decomposition (600 °C) | < 100 nm | Weak Ferromagnetic | Non-linear M-H curve due to size/shape differences. | |

| Microwave-assisted | ~25 nm | Weak Ferromagnetic | --- | |

| Calcination of Cr(OH)₃ | 20 - 200 nm | Surface magnetic moment | Presence of coercive forces below the Néel temperature. | researchgate.netsemanticscholar.org |

| Annealing of Cr nanoparticles | Not specified | Antiferromagnetic to Weak-ferromagnetic transition | Transition occurs below ~140 K due to surface spin canting. | researchgate.net |

Theoretical and Computational Investigations of Chromium Iii Oxide

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been extensively applied to study various aspects of chromium(III) oxide.

Elucidation of Electronic Structure and Band Gap Properties

DFT calculations have been instrumental in understanding the electronic structure of Cr₂O₃. Studies have shown that the valence band is primarily composed of Cr 3d and O 2p states, while the conduction band minimum is dominated by Cr 3d states. researchgate.net The experimental band gap of Cr₂O₃ is approximately 3.4 eV. ntnu.no Standard DFT calculations often underestimate this value, yielding results around 1.6 eV. ntnu.no To address this, methods like DFT+U (DFT with an added Hubbard U term) are employed to correct for self-interaction errors, providing more accurate band gap values. For instance, applying a U term of 4.0 eV improved the calculated band gap to 2.54 eV, and a U term of 7.7 eV resulted in a band gap of 2.75 eV. ntnu.no

The electronic properties of Cr₂O₃ can be further tuned by introducing strain or defects. Tensile strain has been found to decrease the band gap, whereas compressive strain increases it. researchgate.net Both chromium and oxygen vacancies introduce additional energy bands within the band gap, with chromium vacancies causing a more significant reduction. researchgate.net The electronic structure of chromium oxide clusters, such as (CrO₃)n, has also been investigated. The energy gaps of these clusters increase with size, approaching the bulk value of 2.25 eV for CrO₃ at n = 4 and 5. nih.gov

Prediction of Geometric Structures and Stability

DFT has been successfully used to predict the geometric structures and relative stabilities of various chromium oxide forms. For bulk α-Cr₂O₃, DFT calculations have optimized the rhombohedral unit cell parameters, which are in good agreement with experimental data. ntnu.no Studies on chromium oxide clusters have revealed that for Cr₂O₃, a ring-like isomer is preferred over a chain-like structure. researchgate.net In the case of Cr₂O₄, the O(Cr₂O₂)O isomer is predicted to be more stable than the (CrO₂)₂ isomer. researchgate.net

Investigations into chromium oxide thin films on platinum substrates have identified a Cr₃O₆ trilayer as the most thermodynamically stable phase under relevant conditions. acs.org Furthermore, DFT calculations have been used to assess the stability of Cr₂O₃ coatings on aluminum substrates. These studies found that Al/Cr₂O₃ interfaces generally exhibit higher adhesion work and lower interface energy compared to Al/CrO₃ interfaces, suggesting that Cr₂O₃ forms more stable and strongly adhered protective layers. researchgate.net

Modeling of Vibrational Frequencies

DFT calculations have been employed to model the vibrational frequencies of this compound, providing insights that complement experimental spectroscopic data. For Cr₂O₃ clusters, calculated harmonic vibrational frequencies have shown good agreement with experimental infrared spectra. acs.org For instance, in Cr₂O₂, both linear and ring-like isomers were predicted to be equally probable, while for Cr₂O₃, a ring-like isomer was favored. researchgate.net The calculated stretching modes involving the stronger Cr-O bonds are typically found in the 900-1000 cm⁻¹ range, while bending modes are around 550-700 cm⁻¹. researchgate.net

Studies on tris-chromium acetate (B1210297) complexes, as models for chromium carboxylate systems, have also utilized DFT to analyze vibrational frequencies. The calculated frequencies for the carboxylate groups showed good agreement with experimental data, supporting a bidentate coordination of the acetate to the chromium center. scirp.org

| Cluster | Isomer | Vibrational Mode | Calculated Frequency (cm⁻¹) |

|---|---|---|---|

| Cr₂O₂ | Linear | Stretching | ~900-1000 |

| Cr₂O₂ | Ring-like | Stretching | ~900-1000 |

| Cr₂O₃ | (Cr₂O₂)O | Stretching | ~900-1000 |

| Cr₂O₄ | O(Cr₂O₂)O | Stretching | ~900-1000 |

| Cr₂O₃ | (Cr₂O₂)O | Bending | ~550-700 |

Mechanistic Studies of Catalytic Reactions

DFT is a valuable tool for investigating the mechanisms of catalytic reactions on this compound surfaces. For the non-oxidative dehydrogenation of propane (B168953) to propylene (B89431), DFT studies using a cluster approach have identified a multi-step reaction mechanism. eurjchem.com The first hydrogen abstraction was identified as the rate-determining step. eurjchem.com These studies also suggested that a high concentration of Cr sites on the surface could hinder the desorption of propylene, leading to the formation of undesired products. eurjchem.comresearchgate.net

Molecular Dynamics and Cluster Approaches

Molecular dynamics (MD) simulations and cluster model approaches provide further avenues for the theoretical investigation of this compound. MD simulations, using classical potentials, have been used to study surface phenomena, such as the premelting of the (0001) surface of Cr₂O₃, which was found to occur well below the bulk melting temperature. researchgate.net MD has also been employed to simulate the initial stages of oxidation on Fe-Cr alloys, showing that Cr atoms are preferentially oxidized to form Cr₂O₃. nih.gov

Cluster approaches, where a small, finite number of atoms are used to model the bulk material or a surface, are often combined with DFT calculations. This approach has been used to study the adsorption of various small molecules and ions on Cr₂O₃ clusters, providing insights into interactions relevant to seawater corrosion. researchgate.net Cluster models have also been instrumental in mechanistic studies of catalytic reactions like propane dehydrogenation and cracking. eurjchem.comresearchgate.net The combination of photoelectron spectroscopy and DFT calculations on (CrO₃)n clusters has established unique nonplanar, cyclic ring structures for these species and has shown that their structural and electronic properties converge towards those of bulk CrO₃ as the cluster size increases. nih.govwpmucdn.com

Surface Chemistry and Interfacial Phenomena of Chromium Iii Oxide

Adsorption and Desorption Processes on Cr2O3 Surfaces

The surface of chromium(III) oxide serves as an active site for the adsorption and subsequent reaction of various molecules. These interactions are influenced by environmental conditions such as the presence of water vapor and irradiation.

This compound surfaces readily interact with atmospheric gases, most notably nitrogen dioxide (NO2) and water vapor.

Nitrogen Dioxide (NO2): Studies on thin films of Cr2O3 have shown that upon exposure to NO2, even at atmospheric pressure, nitrate (B79036) (NO3-) ions are formed and coordinate with the chromium (Cr3+) ions on the surface. researchgate.netnih.govrsc.org This process occurs in both dry and humid conditions. nih.govrsc.org The adsorption of NO2 is a key step in its heterogeneous chemistry on surfaces like stainless steel, where Cr2O3 is a major component of the protective oxide layer. researchgate.netnih.gov Density functional theory (DFT) calculations have explored the mechanisms of NO oxidation on different Cr2O3 surfaces, such as the (001) and (012) planes. acs.orgresearchgate.net On the Cr2O3(001) surface, which exposes three-coordinated chromium sites (Cr3c), NO can react with adsorbed oxygen via an Eley-Rideal mechanism, but the process is often limited by the strong, irreversible adsorption of the resulting NO2 species. acs.orgresearchgate.net In contrast, on the (012) surface with five-coordinated chromium sites (Cr5c), the product NO2 can be released more easily, but the initial adsorption of oxygen is less efficient. acs.orgresearchgate.net

Water Vapor: The presence of water vapor significantly influences the surface chemistry of Cr2O3. When water is introduced to a surface with adsorbed nitrate ions, the nitrate peaks observed via spectroscopy shift reversibly, indicating that the nitrate ions become solvated by water molecules. researchgate.netnih.govrsc.org Water vapor can also compete with other molecules for adsorption sites. For instance, in gas sensing applications, humidity can inhibit the adsorption of oxygen on the material's surface. frontiersin.org The interaction with water is also crucial in the synthesis of mesoporous Cr2O3, where hydrate (B1144303) water provides surface hydroxyls that act as binders for nanocrystal aggregation. uq.edu.au

A summary of the interactions of atmospheric gases with Cr2O3 surfaces is presented in the table below.

| Interacting Gas | Observed Surface Species/Phenomenon | Influencing Factors | Key Finding |

| Nitrogen Dioxide (NO2) | Formation of coordinated nitrate (NO3-) ions on Cr3+ sites. researchgate.netnih.gov | Surface crystal plane (e.g., (001) vs. (012)), presence of adsorbed oxygen. acs.orgresearchgate.net | NO2 adsorbs and forms nitrates, with reactivity dependent on the specific Cr site. acs.orgresearchgate.net |

| Water Vapor (H2O) | Reversible solvation of surface nitrate ions. researchgate.netnih.gov | Presence of pre-adsorbed species (e.g., nitrate). nih.gov | Water alters the state of adsorbed species and competes for surface sites. nih.govfrontiersin.org |

The surface of Cr2O3 is photochemically active, capable of inducing reactions in adsorbed molecules upon irradiation.

Photochemistry of NO2: When a Cr2O3 surface with adsorbed nitrate is irradiated with UV light (e.g., 302-311 nm), the nitrate ions decrease, and gaseous products are formed. researchgate.netnih.govrsc.org The specific products depend on the presence of water. Under dry conditions, the primary gaseous product is nitric oxide (NO). researchgate.netnih.govrsc.org However, in the presence of water vapor, NO2 becomes the dominant species released into the gas phase. researchgate.netnih.govrsc.org This suggests that the reaction pathway for the photodecomposition of surface nitrate is significantly altered by humidity.

Photochemistry of Other Adsorbates: The photochemical properties of Cr2O3 have also been explored using other probe molecules. For example, methyl bromide (CH3Br) adsorbs on the Cr-terminated α-Cr2O3(0001) surface and can be photodesorbed or photodissociated by broadband light from a mercury arc lamp. researchgate.net The photodissociation of the C-Br bond is evidenced by the detection of methyl radicals in the gas phase and the presence of bromine atoms left on the surface. researchgate.net This photodissociation is linked to d-to-d electronic transitions within the Cr2O3 substrate. researchgate.net Theoretical studies involving ab initio calculations of potential energy surfaces for systems like CO/Cr2O3(0001) are being used to gain a microscopic understanding of these laser-induced desorption processes. fu-berlin.de

Heating the Cr2O3 surface can induce desorption and decomposition of adsorbed species, leading to surface transformations.

Thermal Stability: this compound is thermally very stable, showing no decomposition in a nitrogen atmosphere up to 1300 °C, though evaporation can be observed at very high temperatures. bohrium.com

Thermal Reactions of Adsorbed NO2: When a Cr2O3 surface with adsorbed nitrate is heated, it leads to the desorption of nitrogen oxides. nih.govrsc.org Similar to the photochemical process, the products are dependent on humidity. Under dry conditions, heating generates both NO2 and NO. nih.govrsc.org In the presence of water vapor, only NO2 is generated. nih.govrsc.org

Thermal Decomposition for Synthesis: Thermal decomposition is a common method for synthesizing Cr2O3 nanocrystals. For example, the thermal decomposition of chromium nitrate, often using a template agent, can produce mesoporous Cr2O3. uq.edu.au The final pore structure and phase of the material are highly dependent on the temperature and duration of the thermal treatment. uq.edu.auelectrochemsci.org

The table below summarizes the outcomes of photochemical and thermal reactions on Cr2O3 surfaces.

| Process | Adsorbate | Conditions | Major Gaseous Products |

| Photochemical | Nitrate (from NO2) | Dry, UV irradiation | Nitric Oxide (NO) nih.govrsc.org |

| Photochemical | Nitrate (from NO2) | Humid, UV irradiation | Nitrogen Dioxide (NO2) nih.govrsc.org |

| Thermal | Nitrate (from NO2) | Dry, heating | NO and NO2 nih.govrsc.org |

| Thermal | Nitrate (from NO2) | Humid, heating | NO2 nih.govrsc.org |

Photochemical Reactions at the Surface

Acid-Base Properties of Cr2O3 Surfaces

The surface of this compound exhibits both acidic and basic properties, which are crucial for its catalytic activity. The active sites are generally associated with coordinatively unsaturated Cr3+ ions (Lewis acid sites) and surface oxygen anions (Lewis base sites). The strength and concentration of these sites can be influenced by pretreatments and surface modifications. For example, fluorination of the surface leads to a replacement of oxygen with the more electronegative fluorine, which results in an increased Lewis acidity of the metal sites. lookchem.comresearchgate.net This enhanced acidity is a key factor in the improved catalytic performance of fluorinated Cr2O3 in certain reactions. researchgate.net

Surface Modification and Functionalization for Enhanced Properties

Modifying the surface of Cr2O3 is a key strategy for tailoring its properties for specific applications, particularly in catalysis.

Halogenation is a common method to modify the surface of Cr2O3 catalysts.

Fluorination: Treating Cr2O3 with a fluorinating agent, a process often called "activation," can significantly enhance its catalytic activity. lookchem.com This treatment partially replaces surface oxygen with fluorine, creating CrOxFy species and increasing the Lewis acidity of the surface Cr3+ sites. lookchem.comresearchgate.net The resulting fluorinated chromium oxide (F-Cr2O3) materials are effective catalysts for halogen exchange reactions. researchgate.net The fluorination process is complex and depends on the fluorinating agent, temperature, and the nature of the Cr2O3 precursor. lookchem.com The resulting materials are often not fully converted to chromium(III) fluoride (B91410) (CrF3) but exist as an oxofluoride, retaining much of the original oxide morphology but with a distorted lattice. lookchem.comresearchgate.net Direct fluorination can also be used to introduce a large number of deep electron traps on the surface of materials, which can alter their electrical properties. capes.gov.br

Chlorination: The interaction of chlorine with Cr2O3 surfaces has also been studied. Thermogravimetric analysis shows that Cr2O3 reacts with chlorine gas mixtures (Cl2+N2 or Cl2+O2) at temperatures between 550 °C and 1000 °C. researchgate.net The reactivity is higher when oxygen is present, a process known as oxychlorination, which can oxidize Cr(III) to Cr(VI) and form volatile products like chromyl chloride. researchgate.net The deposition of chlorine adatoms on the surface as a result of reactions with chlorinated compounds can modify the surface and affect subsequent reaction barriers. vt.edu In the context of the Deacon process (HCl oxidation to Cl2), it is understood that HCl oxidation occurs on the catalyst surface, with oxidized chromium species generated in the presence of O2. ethz.ch

Role of Surface Defects and Active Sites in Reactivity

The reactivity of this compound (Cr₂O₃) is profoundly influenced by the atomic and electronic structure of its surface, with surface defects and specific active sites playing a pivotal role in its chemical behavior. These features, which deviate from the perfect, bulk-terminated crystal structure, are often the primary locations for adsorption and catalysis.

Surface defects on Cr₂O₃ can include point defects such as oxygen and chromium vacancies, as well as extended defects like step edges, kinks, and dislocations. mpg.depsu.edu These sites are crucial for the dissociation of molecules; for instance, surface defects are recognized as active sites for water dissociation. nih.govresearchgate.net The lone pair on the oxygen atom of a water molecule can form a strong dative bond with electron-deficient chromium cation sites, a process that is often initiated at a defect. nih.govresearchgate.net Theoretical and experimental studies have shown that oxygen vacancies, in particular, increase the reactivity for H₂O adsorption and lower the energy barrier required for its dissociation on the Cr₂O₃ surface. researchgate.net

The active sites on the Cr₂O₃ surface are often coordinatively unsaturated Cr³⁺ ions, which act as Lewis acid sites, and redox-active centers. The presence of redox couples, such as Cr³⁺/Cr>³⁺, is significant for facilitating the electron mobility required in catalytic oxidation reactions, such as the oxidation of carbon monoxide (CO). semanticscholar.org In CO oxidation, molecular oxygen can dissociate into reactive oxygen species, and adsorbed CO binds with this active oxygen to form CO₂ on the Cr₂O₃ surface. semanticscholar.org Supporting Cr₂O₃ on materials like graphene oxide can further enhance catalytic activity by increasing the surface area and promoting these redox couples. semanticscholar.org

In the context of high-temperature reactions, the surface of Cr₂O₃ can undergo transformations. During the water-gas shift reaction, for instance, highly oxidized surface chromium species can be reduced and incorporated into the bulk lattice of a support like iron oxide, altering the nature of the catalytically active surface. ucl.ac.uk Furthermore, the introduction of dopants can be used to engineer the defect chemistry of Cr₂O₃. rsc.orgacs.org Doping with lower valence cations can significantly promote the formation of oxygen vacancies, thereby enhancing the reducibility of the oxide. rsc.orgacs.org

Data Tables

The following table summarizes the textural properties and catalytic performance of Cr₂O₃ prepared by different methods for the dehydrofluorination of 1,1,1,3,3-Pentafluoropropane (HFC-245fa) to 1,3,3,3-Tetrafluoropropene (HFO-1234ze) at a reaction temperature of 350 °C. The data highlights how the synthesis method influences surface characteristics and, consequently, catalytic activity. semanticscholar.orgmdpi.com

Catalytic Research Applications of Chromium Iii Oxide

Heterogeneous Catalysis Systems

Chromium(III) oxide serves as a robust heterogeneous catalyst in numerous industrially significant processes. Its solid-state nature allows for easy separation from reaction products, making it a practical choice for continuous-flow reactions.

Oxidation Reactions

This compound demonstrates notable catalytic activity in the oxidation of various organic and inorganic compounds.

Toluene (B28343) Oxidation: Supported chromium oxide catalysts have been investigated for the selective oxidation of toluene. researchgate.netacs.org For instance, a bimetallic catalyst of copper and chromium oxides supported on graphitic carbon nitride (g-C₃N₄) has shown a high yield of benzaldehyde (B42025) (42.9%) from toluene oxidation using hydrogen peroxide as the oxidant under mild conditions. researchgate.netacs.org The synergistic effect between the copper and chromium species is believed to be crucial for this enhanced activity. researchgate.net

CO Oxidation: this compound, particularly when supported on materials like graphene oxide (GO), acts as an efficient catalyst for low-temperature carbon monoxide (CO) oxidation. mdpi.com The high surface area and the presence of mixed oxidation states of chromium (Cr³⁺ and Cr>³⁺) on the GO support facilitate the electron mobility required for the oxidation process. mdpi.com Composites of platinum or palladium with this compound have also shown significantly enhanced activity in CO oxidation compared to the individual metals. confer.cz For example, a Pt-Cr₂O₃ composite achieved complete CO conversion at 80°C. confer.cz

Aromatic Aldehydes/Alcohols: Nano-sized this compound has proven to be a highly efficient catalyst for the oxidation of aromatic aldehydes and alcohols to their corresponding carboxylic acids. This process can be carried out under mild conditions, using hydrogen peroxide as the oxidizing agent in a solvent like tetrahydrofuran (B95107) (THF). The nano-catalyst can be easily separated and reused multiple times without a significant loss in activity. Chromic acid (H₂CrO₄), often generated from chromium trioxide (CrO₃), is a well-known oxidizing agent for converting primary alcohols to carboxylic acids and secondary alcohols to ketones. saskoer.calibretexts.orgmsu.edu

Dehydrogenation Reactions

This compound is a key component in catalysts used for the dehydrogenation of light alkanes to produce valuable alkenes. mdpi.comuu.nl

Ethane (B1197151) Dehydrogenation: Chromium oxide-based catalysts are active in the dehydrogenation of ethane to ethylene (B1197577). mdpi.comd-nb.info The catalytic activity is often attributed to a redox cycle involving Cr⁶⁺/Cr⁵⁺ and Cr³⁺ species. acs.org The support material, such as ZSM-5 or alumina-zirconia, plays a significant role in the catalyst's performance. d-nb.infoacs.org For example, a Cr₂O₃/Al₂O₃-ZrO₂ catalyst showed higher ethylene selectivity compared to Cr₂O₃/Al₂O₃ when using CO₂ as an oxidant. d-nb.info

Propane (B168953) Dehydrogenation: The dehydrogenation of propane to propylene (B89431) is a major industrial process where chromium oxide catalysts, typically supported on alumina (B75360), are widely used. uu.nlresearchgate.netosti.govcore.ac.uk The active sites are believed to be coordinatively unsaturated Cr³⁺ ions. atomiclayerdeposition.com Computational studies suggest that the chromium sites are the primary active centers for this reaction. researchgate.neteurjchem.com The catalyst's performance and stability can be influenced by the preparation method and the addition of promoters like manganese. osti.govmdpi.com

Alkenes and Alkanes: Supported chromium oxide catalysts are generally effective for the dehydrogenation of various light alkanes. uu.nlatomiclayerdeposition.comgoogle.comuib.no The process typically involves the adsorption of the alkane onto a Cr³⁺ center, followed by C-H bond cleavage and subsequent release of the alkene and hydrogen. uu.nl The nature of the support and the dispersion of the chromium species are crucial for catalytic activity and selectivity. uib.noresearchgate.net

Methanol (B129727) Decomposition

This compound plays a role in the catalytic decomposition of methanol, a reaction that can produce synthesis gas (a mixture of CO and H₂). bas.bgscirp.orgoup.comnih.goviaea.org When used in combination with other metal oxides, such as iron oxide or copper oxide, the catalytic behavior can be tuned. bas.bgoup.com For instance, in copper chromite (CuCr₂O₄) catalysts, the decomposition of methanol is influenced by the reduction state of copper, with the Cr₂O₃ component interacting with the active copper species. oup.com On chromia/montmorillonite catalysts, methanol can be converted to formaldehyde (B43269) via dehydrogenation and to ethylene through dehydration, with the reaction pathway depending on the temperature and chromia loading. iaea.org

Selective Catalytic Reduction (SCR) of Nitrogen Oxides (NOx)

Chromium oxide-based catalysts are effective in the selective catalytic reduction (SCR) of nitrogen oxides (NOx) with ammonia (B1221849) (NH₃), a critical process for controlling air pollution from stationary and mobile sources. scientific.netacs.orgacs.orgethz.chmdpi.com Mixed-oxide catalysts containing chromium and other metals, such as manganese, often exhibit high activity and selectivity for N₂ production at low temperatures (80-220°C). scientific.net The formation of spinel structures like CrMn₁.₅O₄ is believed to create active centers for the SCR reaction. scientific.netmdpi.com The support material and the specific chromium oxide species present can significantly influence the catalyst's performance and its resistance to deactivation. ethz.ch

Photocatalytic Activity for Environmental Remediation

In addition to its role in thermal catalysis, this compound exhibits photocatalytic properties that can be harnessed for environmental applications, particularly for the degradation of organic pollutants in water.

Degradation of Organic Pollutants

When irradiated with light of sufficient energy, this compound can generate electron-hole pairs that initiate redox reactions, leading to the breakdown of persistent organic pollutants.

Methyl Orange: Cr₂O₃ nanoparticles have demonstrated the ability to photocatalytically degrade methyl orange (MO), an anionic azo dye, under UV irradiation. iau.irrsc.org Studies have shown degradation efficiencies of up to 91% after 105 minutes of UV light exposure. iau.ir The efficiency of the degradation process is influenced by factors such as catalyst dosage and irradiation time. iau.ir Combining Cr₂O₃ with other materials, like cadmium sulfide (B99878) (CdS) and electroreduced graphene oxide (ERGO), can further enhance the photocatalytic performance for MO removal under artificial sunlight. dergipark.org.tr

Rhodamine B Dye: this compound, particularly when synthesized using green methods or combined with other nanomaterials, is effective in the photocatalytic degradation of Rhodamine B (RhB), a cationic dye. mdpi.comdntb.gov.uadoaj.orgnih.gov For example, Cr₂O₃ nanoparticles synthesized using garlic peel extract achieved a 97.5% degradation of RhB under solar irradiation. mdpi.comdntb.gov.uadoaj.orgnih.gov Similarly, a Cr₂O₃/SnO₂ nanocomposite photocatalyst showed a 98.0% degradation of RhB within 60 minutes under visible light. researchgate.net

Interactive Data Table: Catalytic Performance of this compound in Various Reactions

| Reaction Type | Substrate | Catalyst System | Key Findings | Reference |

| Oxidation | Toluene | Cu-Cr bimetallic oxides on g-C₃N₄ | 42.9% benzaldehyde yield. | researchgate.netacs.org |

| Carbon Monoxide | Cr₂O₃ on Graphene Oxide | High efficiency at low temperatures. | mdpi.com | |

| Aromatic Alcohols | Nano Cr₂O₃ | High conversion to carboxylic acids. | ||

| Dehydrogenation | Ethane | Cr₂O₃/Al₂O₃-ZrO₂ | Higher ethylene selectivity with CO₂ oxidant. | d-nb.info |

| Propane | Cr₂O₃/Al₂O₃ | Industrially significant for propylene production. | uu.nl | |

| SCR of NOx | Nitrogen Oxides | Cr-Mn mixed oxide | 97.8% NOx conversion at 120°C. | scientific.net |

| Photocatalysis | Methyl Orange | Cr₂O₃ nanoparticles | 91% degradation under UV light. | iau.ir |

| Rhodamine B | Cr₂O₃/SnO₂ nanocomposite | 98.0% degradation under visible light. | researchgate.net |

Catalyst Deactivation and Regeneration Studies (e.g., Coking)

This compound catalysts, particularly when supported on materials like alumina (Al₂O₃), are susceptible to deactivation during industrial processes such as alkane dehydrogenation. core.ac.ukresearchgate.netcardiff.ac.uk This loss of activity is a critical area of research, with studies focusing on understanding the deactivation mechanisms and developing effective regeneration strategies to extend the catalyst's lifespan. The primary causes of deactivation include coke formation, structural changes in the catalyst, and interactions between the active phase and the support. researchgate.netacs.org

Deactivation Mechanisms:

Coking: The deposition of carbonaceous residues, known as coke, on the catalyst surface is a major contributor to deactivation. core.ac.ukcardiff.ac.uk Coke can physically block active sites and pores, hindering the access of reactants to the catalytic centers. researchgate.net The nature of the coke can vary, from less structured, hydrogen-rich species to more graphitic forms, and its composition can change as the reaction progresses. core.ac.ukuu.nl The formation of coke is often linked to side reactions, such as deep dehydrogenation and cracking of hydrocarbons at the high temperatures required for reactions like propane dehydrogenation. cardiff.ac.ukresearchgate.net The acidity of the support material can also play a role in coke formation. core.ac.uk

Sintering and Phase Transformation: At the high temperatures often employed in catalytic processes, both the support material and the active chromium species can undergo structural changes. researchgate.netacs.org For instance, γ-alumina, a common support, can transform into the less active α-alumina phase, leading to a decrease in surface area and pore volume. hanyang.ac.kr This transformation can be irreversible and is a significant factor in the long-term deactivation of the catalyst. hanyang.ac.kr Additionally, the active chromium oxide species can sinter, leading to the growth of larger crystallites and a reduction in the number of exposed active sites. researchgate.net

Active Site Transformation and Solid-Solution Formation: The chemical state of the chromium species can change during the reaction. For example, the active Cr³⁺ species can be altered, or there can be a change in the ratio of different chromium oxidation states (e.g., Cr³⁺ and Cr⁶⁺) on the surface, affecting the catalyst's selectivity and activity. researchgate.netacs.org Over time and with repeated regeneration cycles, Cr³⁺ ions can migrate into the alumina support lattice, forming a solid solution of α-(Al, Cr)₂O₃. researchgate.netacs.org This process leads to an irreversible loss of active chromium sites. researchgate.net

Regeneration of Deactivated Catalysts:

To counteract the effects of deactivation, particularly from coking, periodic regeneration of the catalyst is necessary. researchgate.netcardiff.ac.uk The most common method for regeneration is the combustion of the deposited coke in the presence of an oxygen-containing gas, typically air, at elevated temperatures, often ranging from 400°C to 700°C. researchgate.netgoogle.com This process effectively removes the carbonaceous deposits and can restore the catalyst's initial activity. cardiff.ac.ukgoogle.com

However, the regeneration process itself can contribute to long-term deactivation. The high temperatures during coke combustion can accelerate the sintering of the support and the active phase, as well as the formation of the inactive α-(Al, Cr)₂O₃ solid solution. researchgate.netacs.org Therefore, while regeneration is crucial for short-term activity restoration, repeated dehydrogenation-regeneration cycles can lead to a gradual and irreversible decline in catalyst performance over its lifetime, which can be around three years in industrial applications. researchgate.net Research has also explored alternative regeneration methods, including treatment with gases containing chlorine and oxygen, to restore the catalyst's properties more effectively. google.com

Design and Optimization of Supported Chromium Oxide Catalysts

The performance of this compound catalysts is highly dependent on their design, particularly when they are dispersed on a high-surface-area support material. The choice of support, the method of preparation, and the optimization of various parameters are crucial in developing highly active, selective, and stable catalysts. mdpi.comuu.nl

Support Materials:

Alumina (Al₂O₃): Gamma-alumina (γ-Al₂O₃) is a widely used support for commercial chromium-based dehydrogenation catalysts due to its favorable mechanical properties and relatively low cost. uu.nlresearchgate.net However, its acidic nature can sometimes promote undesirable side reactions like cracking and coke formation. core.ac.uk

Silica (B1680970) (SiO₂): Silica is another common support material. mdpi.comresearchgate.net The properties of silica, such as its surface area and pore structure, can be tailored, for instance, by using mesoporous silica like SBA-15, which allows for high dispersion of chromium oxide. mdpi.com The nature of the support significantly affects the catalytic performance; for example, in the presence of CO₂, CrOₓ/SiO₂ catalysts can show enhanced propene yield, whereas CrOₓ/Al₂O₃ catalysts may exhibit a decrease in yield and selectivity. researchgate.net

Zirconia (ZrO₂): Zirconia has been investigated as a support and has shown high activity in some dehydrogenation reactions. mdpi.comatomiclayerdeposition.com It possesses both acidic and basic sites, which can influence the catalytic reaction. atomiclayerdeposition.com

Other Supports and Modifications: Other oxides and mixed oxides, such as titania (TiO₂) and ceria-zirconia (CeₓZr₁₋ₓO₂), have also been explored to improve catalyst performance. google.comosti.gov Modifying the support, for instance by depositing zirconia on alumina, has been studied to alter the surface acidity and reduce coke formation. atomiclayerdeposition.com

Preparation Methods:

The method used to deposit the chromium oxide onto the support has a significant impact on the final catalyst's structure and activity. researchgate.netnih.gov

Impregnation: This is a common and straightforward method where the porous support is treated with a solution containing a chromium precursor, such as chromium(III) nitrate (B79036) or chromium(VI) trioxide. uu.nlmdpi.com Incipient wetness impregnation, where the volume of the precursor solution is just enough to fill the pores of the support, is frequently used to achieve a uniform distribution of the active component. mdpi.com

Coprecipitation: In this method, the precursors of both the support and the active component are precipitated simultaneously from a solution. nih.gov This can lead to a very homogeneous distribution of the chromium species within the support matrix.

Sol-Gel Method: This technique involves the formation of a sol (a colloidal suspension of solid particles in a liquid) which then gels to form a solid network. This method allows for the synthesis of materials with high surface areas and controlled porosity. cardiff.ac.uknih.gov

Optimization of Catalyst Formulation:

Chromium Loading: The amount of chromium oxide on the support is a critical parameter. Typically, catalytic activity increases with chromium loading up to an optimal point, after which it may decrease. mdpi.com For many dehydrogenation applications, chromium loadings are often in the range of 5-20 wt%. mdpi.comuu.nl At very high loadings, the formation of crystalline α-Cr₂O₃ can occur, which is generally less active. mdpi.commdpi.com

Calcination Temperature: After impregnation or precipitation, the catalyst is calcined at high temperatures. The calcination temperature affects the final structure of the catalyst, including the oxidation state of chromium, the degree of dispersion, and the interaction with the support. nih.govmdpi.com For example, higher calcination temperatures can lead to an increase in particle size and a decrease in surface area. nih.gov

Promoters: The addition of small amounts of other elements, known as promoters, can significantly enhance the catalyst's activity, selectivity, and stability. google.comosti.gov Alkali metals, such as potassium (K), are often used to decrease the acidity of the support, thereby suppressing coke formation and increasing selectivity to the desired olefin. osti.govresearchgate.netmdpi.com Other metallic promoters like molybdenum (Mo), tungsten (W), and manganese (Mn) have also been investigated to modify the catalyst's redox and acid-base properties. osti.gov

Below is an interactive data table summarizing the effect of various parameters on the performance of supported chromium oxide catalysts based on research findings.

| Parameter | Support | Preparation Method | Promoter | Key Finding | Reference |

| Chromium Loading | Al₂O₃ | Impregnation | None | Activity increases with Cr loading up to an optimum, then declines due to α-Cr₂O₃ formation. | mdpi.com |